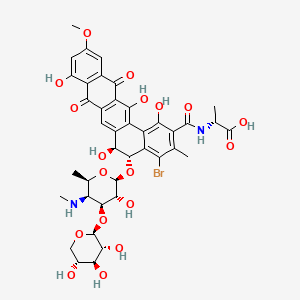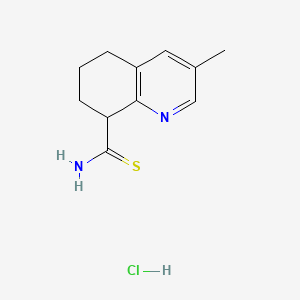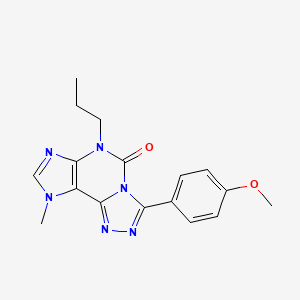
3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one, also known as Dasantafil, is a phosphodiesterase type 5 (PDE5) inhibitor. This compound was initially developed by Merck & Co. for the treatment of erectile dysfunction .
Analyse Des Réactions Chimiques
As a PDE5 inhibitor, 3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.
Substitution Reactions: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Hydrolysis: This reaction can break down the compound into smaller fragments under acidic or basic conditions.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one has been primarily researched for its potential in treating erectile dysfunction . Its role as a PDE5 inhibitor makes it a valuable compound in the study of vasodilation and blood flow regulation. Additionally, it may have applications in other areas of medicine where PDE5 inhibition is beneficial, such as pulmonary hypertension.
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP. Elevated cGMP levels result in the relaxation of smooth muscle cells and vasodilation, particularly in the corpus cavernosum of the penis, facilitating erectile function .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(4-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one include other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetics, and side effect profiles. Dasantafil’s unique structure may offer distinct advantages or disadvantages in terms of efficacy and safety compared to these other PDE5 inhibitors .
Propriétés
Numéro CAS |
135445-80-6 |
|---|---|
Formule moléculaire |
C17H18N6O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C17H18N6O2/c1-4-9-22-15-13(21(2)10-18-15)16-20-19-14(23(16)17(22)24)11-5-7-12(25-3)8-6-11/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
HHZIXKRDVIBAAA-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)OC)N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


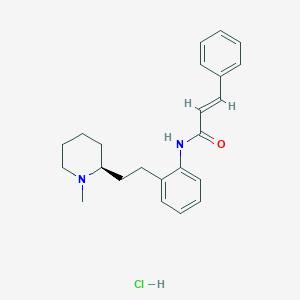

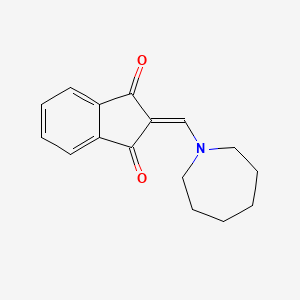
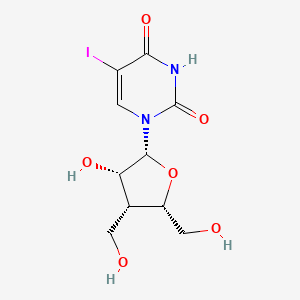

![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
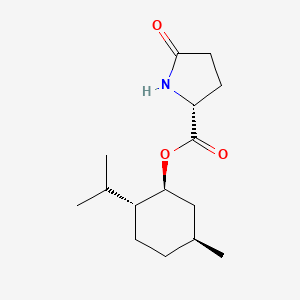

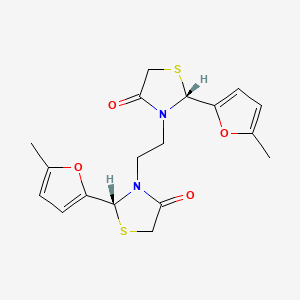

![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
